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Compound of Interest

Compound Name: 3,5-Di-tert-butylaniline

Cat. No.: B181150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3,5-Di-tert-
butylaniline against its structural isomers and the parent aniline molecule. The information

presented is intended to aid researchers in compound identification, characterization, and

quality control during the drug development process. All data is supported by established

experimental protocols.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3,5-Di-tert-butylaniline and its

selected alternatives. This allows for a direct comparison of their spectral fingerprints.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift (δ)
of tert-butyl
Protons (ppm)

Chemical Shift (δ)
of Aromatic
Protons (ppm)

Chemical Shift (δ)
of -NH₂ Protons
(ppm)

3,5-Di-tert-butylaniline ~1.29 (s, 18H)

~6.95 (t, 1H, J=1.8

Hz), ~6.69 (d, 2H,

J=1.8 Hz)

~3.61 (s, 2H)

2,6-Di-tert-butylaniline ~1.43 (s, 18H)
~7.15 (d, 2H), ~6.70

(t, 1H)
~4.0 (br s, 2H)

2,4-Di-tert-butylaniline
~1.30 (s, 9H), ~1.45

(s, 9H)

~7.25 (d, 1H), ~7.10

(dd, 1H), ~6.65 (d,

1H)

~3.7 (br s, 2H)

Aniline Not Applicable
~7.18 (t, 2H), ~6.77 (t,

1H), ~6.68 (d, 2H)
~3.76 (s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound
Chemical Shift (δ) of tert-
butyl Carbons (ppm)

Chemical Shift (δ) of
Aromatic Carbons (ppm)

3,5-Di-tert-butylaniline
~31.5 (C(CH₃)₃), ~34.8

(C(CH₃)₃)

~151.7, ~146.4, ~113.8,

~111.2

2,6-Di-tert-butylaniline
~31.8 (C(CH₃)₃), ~34.2

(C(CH₃)₃)

~143.2, ~136.1, ~122.5,

~118.4

2,4-Di-tert-butylaniline ~31.4, ~31.6, ~34.0, ~34.4
~145.8, ~140.2, ~135.8,

~126.5, ~123.1, ~115.9

Aniline Not Applicable
~146.7, ~129.3, ~118.6,

~115.2

Table 3: Infrared (IR) Spectroscopic Data (KBr Disk/Thin Film, cm⁻¹)
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Compound N-H Stretching
C-H Stretching
(Aromatic)

C-H Stretching
(Aliphatic)

C=C
Stretching
(Aromatic)

3,5-Di-tert-

butylaniline
~3430, ~3350 ~3050 ~2960, ~2870 ~1620, ~1580

2,6-Di-tert-

butylaniline
~3480, ~3390[1] ~3060 ~2960, ~2870[1] ~1610, ~1580

2,4-Di-tert-

butylaniline
~3450, ~3360 ~3050 ~2960, ~2870 ~1620, ~1580

Aniline ~3430, ~3360 ~3040 Not Applicable ~1620, ~1600

Table 4: Mass Spectrometry Data (GC-MS, m/z)

Compound Molecular Ion (M⁺) Key Fragmentation Peaks

3,5-Di-tert-butylaniline 205
190 ([M-CH₃]⁺), 148 ([M-

C(CH₃)₃]⁺)

2,6-Di-tert-butylaniline 205[1] 190 ([M-CH₃]⁺)[1]

2,4-Di-tert-butylaniline 205[2]
190 ([M-CH₃]⁺), 148 ([M-

C(CH₃)₃]⁺)

Aniline 93 66, 65

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The

following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the aniline sample was dissolved in 0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse

sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s,

an acquisition time of 4 s, and 16 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence. Key parameters included a spectral width of 250 ppm, a relaxation delay of

2.0 s, an acquisition time of 1.5 s, and 1024 scans.

Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier

transform. Phase and baseline corrections were applied to the resulting spectra. Chemical

shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Disk Method): Approximately 1-2 mg of the solid aniline sample

was ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The

spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank

KBr pellet was also recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum was plotted as transmittance (%) versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: A dilute solution of the aniline sample (approximately 1 mg/mL) was

prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 10 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Source Temperature: 230 °C.

Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of

the analyte. The mass spectrum corresponding to the chromatographic peak was then

analyzed and compared to spectral libraries for confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an aniline compound.
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Spectroscopic Analysis Workflow for Anilines
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Caption: Workflow for the spectroscopic characterization of aniline compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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